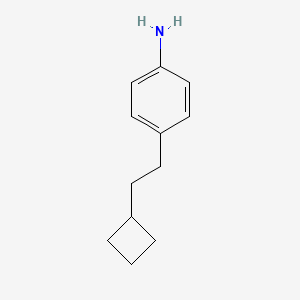

4-(2-Cyclobutylethyl)aniline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C12H17N |

|---|---|

Molekulargewicht |

175.27 g/mol |

IUPAC-Name |

4-(2-cyclobutylethyl)aniline |

InChI |

InChI=1S/C12H17N/c13-12-8-6-11(7-9-12)5-4-10-2-1-3-10/h6-10H,1-5,13H2 |

InChI-Schlüssel |

WCCSZAONZCTXKG-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C1)CCC2=CC=C(C=C2)N |

Herkunft des Produkts |

United States |

Foundational Significance Within Organic Synthesis

Anilines are a cornerstone of organic synthesis, serving as precursors to a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. acs.org The foundational significance of 4-(2-Cyclobutylethyl)aniline lies in its identity as a functionalized primary arylamine, which makes it a versatile intermediate for constructing elaborate molecular architectures. rsc.org

The primary amino group attached to the benzene (B151609) ring is a nucleophilic center and a handle for a multitude of chemical transformations. savemyexams.com Classic strategies for synthesizing aniline (B41778) derivatives often begin with simple benzene compounds, which undergo processes like nitration followed by reduction. acs.org For more complex anilines like this compound, multi-step synthetic routes are often necessary. savemyexams.com One general approach to para-alkylanilines involves the reaction of aniline with an alkyl phenol (B47542) under heat and pressure in the presence of catalysts. google.com More modern methods, such as copper-catalyzed 1,6-conjugate addition of Grignard reagents to in-situ generated aza-p-quinone methides, have been developed for the synthesis of 4-(sec-alkyl)anilines. acs.org

Once obtained, the aniline moiety of this compound can undergo a variety of well-established reactions. It can be readily acylated to form amides, a fundamental linkage in many biologically active molecules. calstate.edu The amino group can also be diazotized and subsequently replaced with a wide range of other functional groups. Furthermore, it is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which is a powerful method for forming carbon-nitrogen bonds. rsc.org These reactions allow chemists to strategically incorporate the 4-(2-cyclobutylethyl)phenyl fragment into larger, more complex target molecules.

The table below summarizes some of the key reactions the aniline functional group can undergo, highlighting the synthetic versatility of this compound as a building block.

| Reaction Type | Reagents/Conditions | Product Type | Significance |

| Amide Coupling | Acid chlorides, Carboxylic acids (with coupling agents) | N-Aryl amides | Formation of stable amide bonds, common in pharmaceuticals. |

| Sulfonamide Formation | Sulfonyl chlorides | N-Aryl sulfonamides | Creates key functional group in many drug classes. |

| N-Alkylation | Alkyl halides, Reductive amination with aldehydes/ketones | Secondary/Tertiary anilines | Modifies basicity and steric properties. rsc.org |

| Diazotization | Nitrous acid (NaNO2, HCl) | Diazonium salt | Highly versatile intermediate for substitution reactions (Sandmeyer, etc.). |

| Electrophilic Aromatic Substitution | Halogens, Nitrating agents | Ring-functionalized anilines | Introduces additional substituents onto the aromatic ring. |

| Buchwald-Hartwig Amination | Aryl halides/triflates, Palladium catalyst, Ligand, Base | Di- or Triarylamines | Forms new C-N bonds, crucial for complex molecule synthesis. rsc.org |

Emerging Research Directions and Perspectives

Direct Synthesis of this compound

The direct synthesis of this compound can be approached through several established chemical transformations. These methods often involve the construction of the aniline (B41778) core through the reduction of a nitro group, the formation of the C-N bond via nucleophilic substitution, or through advanced metal-catalyzed coupling reactions.

Catalytic Reduction of Nitro Precursors

A common and effective method for the synthesis of anilines is the catalytic reduction of the corresponding nitroaromatic compounds. In the case of this compound, the precursor would be 1-(2-Cyclobutylethyl)-4-nitrobenzene. This transformation is typically achieved through catalytic hydrogenation.

The reaction involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, in the presence of a hydrogen source. The hydrogen source can be hydrogen gas (H₂), or a transfer hydrogenation reagent like hydrazine (B178648) (N₂H₄), ammonium (B1175870) formate (B1220265) (HCO₂NH₄), or sodium borohydride (B1222165) (NaBH₄). researchgate.netrsc.orgrsc.org The general scheme for this reduction is as follows:

Scheme 1: Catalytic Reduction of 1-(2-Cyclobutylethyl)-4-nitrobenzene

The choice of catalyst and reaction conditions can be critical to achieving high yields and avoiding side reactions. For instance, bimetallic catalysts, such as NiS₂/Fe₃S₄, have been shown to be effective in the reduction of nitrobenzene (B124822) to aniline. rsc.org Gold nanoparticles immobilized on hydroxyapatite (B223615) have also demonstrated high catalytic activity for the reduction of various nitrobenzene compounds. rsc.org

Table 1: Common Catalytic Systems for Nitro Group Reduction

| Catalyst | Reducing Agent | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|

| Pd/C | H₂ gas | Ethanol (B145695), Methanol (B129727) | Room Temperature | |

| Raney Ni | H₂ gas | Ethanol | Room Temperature - 50°C | google.com |

| PtO₂ | H₂ gas | Acetic Acid | Room Temperature | - |

| NiS₂/Fe₃S₄ | NaBH₄ | Water/Methanol | Room Temperature | rsc.org |

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAr) offers another pathway to synthesize this compound. This method involves the reaction of an amine nucleophile, in this case, a precursor that can be converted to the cyclobutylethylamine moiety or the amine itself, with an aromatic ring bearing a good leaving group (e.g., a halogen) at the para position and activated by at least one strong electron-withdrawing group (EWG) ortho or para to the leaving group. pressbooks.pubmasterorganicchemistry.comyoutube.com

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. The leaving group is then expelled, restoring the aromaticity of the ring. pressbooks.pubmasterorganicchemistry.com

A potential synthetic route could involve the reaction of 2-cyclobutylethanamine (B1370207) with 1-fluoro-4-nitrobenzene, followed by the reduction of the nitro group. The fluorine atom is an excellent leaving group in SNAr reactions, and the nitro group provides the necessary activation of the aromatic ring.

Scheme 2: SNAr Approach to a Precursor of this compound

The resulting N-(2-cyclobutylethyl)-4-nitroaniline can then be reduced to the target compound using the methods described in section 2.1.1.

In the absence of strong activating groups, SNAr can proceed through a benzyne (B1209423) intermediate under harsh reaction conditions with a very strong base, though this is generally less controlled and may lead to a mixture of products. pressbooks.pubmasterorganicchemistry.com

Advanced Coupling Reactions for Cyclobutylethyl Aryl Amines

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-heteroatom bonds. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed reaction for the formation of C-N bonds and represents a powerful tool for the synthesis of aryl amines. sigmaaldrich.comorganic-chemistry.orgnsf.gov

This reaction involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would entail the reaction of 2-cyclobutylethanamine with a 4-haloaniline derivative where the amino group is protected, or directly with a dihaloarene followed by subsequent amination.

Scheme 3: Buchwald-Hartwig Amination for a Derivative

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor, the ligand, and the base. A variety of phosphine-based ligands have been developed to facilitate the coupling of a wide range of aryl halides and amines. organic-chemistry.orgorganic-chemistry.org

Table 2: Key Components of the Buchwald-Hartwig Amination

| Component | Examples | Function |

|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst source |

| Ligand | BINAP, XPhos, SPhos | Stabilizes the Pd center and facilitates the catalytic cycle |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Activates the amine and facilitates reductive elimination |

| Aryl Electrophile | Aryl bromides, chlorides, iodides, triflates | Source of the aryl group |

Environmentally Conscious (Green) Synthetic Protocols

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. These "green" protocols aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions. researchgate.netasianpubs.orgnih.gov The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher product yields and purities. researchgate.net

In the context of synthesizing this compound, microwave heating could be applied to several of the steps mentioned previously. For example, the SNAr reaction or the Buchwald-Hartwig amination could potentially be performed under microwave conditions to enhance reaction rates. Studies have shown that the synthesis of various anilides and quinoline (B57606) derivatives from anilines can be significantly expedited using microwave irradiation. asianpubs.orgnih.govbibliotekanauki.plirjmets.com

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis for a Representative Amidation Reaction

| Reaction Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Several hours | Several minutes | researchgate.netasianpubs.org |

| Energy Consumption | High | Low | researchgate.net |

| Solvent Use | Often requires high-boiling point solvents | Can often be performed with less solvent or in solvent-free conditions | researchgate.netbibliotekanauki.pl |

Photoredox Catalysis in Aniline Derivative Formation

Visible-light photoredox catalysis has become a valuable tool in modern organic synthesis, allowing for the formation of chemical bonds under mild conditions. acs.orgprinceton.edu This methodology utilizes a photocatalyst, typically a ruthenium or iridium complex, which, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. acs.orgnih.gov

The application of photoredox catalysis to the synthesis of aniline derivatives is an active area of research. For instance, photoredox-catalyzed methods have been developed for the C-H functionalization of anilines and for the coupling of amines with various partners. nih.govrsc.org A catalytic system has been reported for the direct alkylation of α-C-H bonds of aniline derivatives with strained C-C σ-bonds via a photoredox mechanism. nih.gov This approach could potentially be adapted for the synthesis of this compound derivatives.

Furthermore, photoredox catalysis can be combined with other catalytic cycles, such as nickel catalysis, to achieve novel transformations. uni-regensburg.demdpi.com These dual catalytic systems can enable challenging cross-coupling reactions to proceed at room temperature. uni-regensburg.de

Table 4: Key Features of Photoredox Catalysis in Synthesis

| Feature | Description |

|---|---|

| Energy Source | Visible light (e.g., blue LEDs) |

| Catalysts | Ru(bpy)₃²⁺, Ir(ppy)₃, organic dyes |

| Reaction Conditions | Typically mild, often at room temperature |

| Mechanism | Involves single-electron transfer (SET) to generate radical intermediates |

Solvent-Free and Aqueous Medium Reactions

In line with the principles of green chemistry, synthetic methodologies that minimize or eliminate the use of volatile organic solvents are of significant interest. For the synthesis of aniline derivatives like this compound, both solvent-free and aqueous-based approaches offer environmentally benign alternatives to traditional methods.

Solvent-Free Synthesis: Solvent-free, or neat, reactions often benefit from enhanced reaction rates, simplified work-up procedures, and reduced chemical waste. sci-hub.sebibliotekanauki.pl These reactions can be facilitated by various energy inputs, such as mechanical grinding (mechanochemistry) or microwave irradiation. nih.govscispace.com For instance, the synthesis of amides from anilines has been shown to be significantly more efficient under solvent-free microwave conditions compared to conventional heating. bibliotekanauki.pl The Friedel-Crafts reaction, a key method for forming carbon-carbon bonds, has also been successfully performed under solvent-free conditions using catalysts like Brønsted acidic ionic liquids to produce aniline-based triarylmethanes. rsc.orgrsc.org While a direct solvent-free synthesis for this compound is not explicitly detailed in the reviewed literature, the established success of these techniques for synthesizing substituted anilines and related compounds suggests their potential applicability. nih.govchemrxiv.org For example, a one-pot synthesis of 3-arylquinolines from anilines proceeds rapidly at room temperature under solvent-free conditions. nih.gov

Aqueous Medium Reactions: Water is an attractive solvent due to its non-toxic, non-flammable, and inexpensive nature. acs.org The synthesis of anilines and their derivatives in aqueous media has been demonstrated through various catalytic systems. Copper-catalyzed amination of aryl halides with aqueous ammonia (B1221849) provides a route to primary aryl amines. organic-chemistry.org Similarly, the synthesis of N-aryl azacycloalkanes from aniline derivatives has been achieved in an aqueous potassium carbonate medium using microwave irradiation, which simplifies product isolation through phase separation. acs.org The reactivity of anilines in aqueous media is well-documented; for example, aniline reacts readily with bromine water at room temperature. wikipedia.org Furthermore, enzymatic and biomimetic approaches, such as the DNAzyme-catalyzed polymerization of aniline, highlight the feasibility of complex transformations in aqueous environments under mild conditions. rsc.org Lipase-mediated amidation of anilines has also been successfully conducted in water, yielding products efficiently. mdpi.com These examples underscore the viability of developing an aqueous-based synthesis for this compound.

Derivatization and Functionalization Strategies of this compound

Once synthesized, this compound can be further modified to create a diverse range of derivatives. Key strategies focus on reactions at the amino group, the aromatic phenyl ring, and the cyclobutylethyl side chain.

Acylation and Amidation Reactions of the Amino Group

The amino group of this compound is a primary site for functionalization, readily undergoing acylation and amidation reactions to form N-substituted derivatives. These transformations are fundamental in organic synthesis for creating amides, which are prevalent in pharmaceuticals and fine chemicals.

Acylation is commonly performed using acylating agents like acetic anhydride (B1165640) or acetyl chloride. scispace.commdpi.com To control the high reactivity of the aniline and prevent side reactions, the process can be carried out under specific conditions. For example, silica (B1680970) sulfuric acid has been used as an efficient heterogeneous catalyst for the acetylation of anilines under solvent-free conditions at room temperature. scispace.com This method is effective even for deactivated anilines and can selectively acetylate an amino group in the presence of a hydroxyl group. scispace.com Similarly, direct acylation of anilines with carboxylic acids can be achieved using deep eutectic solvents that act as both catalyst and medium. researchgate.net

Amidation, the formation of an amide from a carboxylic acid and an amine, can be mediated by coupling agents or achieved directly under certain conditions. Lipases have been shown to catalyze the amidation of anilines in aqueous media, offering a green synthetic route. mdpi.comresearchgate.net The high reactivity of the aniline nitrogen often allows these reactions to proceed efficiently. For instance, the reaction between a substituted aniline and an acid chloride can occur in water to give near-quantitative yields of the corresponding amide. researchgate.net

| Reaction Type | Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Acetylation | Acetic Anhydride (Ac₂O), Silica Sulfuric Acid (SSA) | Solvent-free, Room Temperature | N-acetyl-4-(2-cyclobutylethyl)aniline | scispace.com |

| Formylation | Formic Acid | Solvent-free, Microwave | N-formyl-4-(2-cyclobutylethyl)aniline | bibliotekanauki.pl |

| Amidation | Carboxylic Acid, Lipase Enzyme | Aqueous medium | N-acyl-4-(2-cyclobutylethyl)aniline | mdpi.com |

| Amidation | Acid Chloride | Aqueous medium | N-acyl-4-(2-cyclobutylethyl)aniline | researchgate.net |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating amino group. byjus.com This directing group enhances the electron density at the ortho and para positions, making them susceptible to attack by electrophiles. byjus.comwikipedia.org The alkyl substituent (cyclobutylethyl) is also a weak activating group. Therefore, electrophiles will be directed primarily to the positions ortho and para to the amino group.

Key EAS reactions include:

Halogenation: Reaction with bromine water can lead to polybromination due to the high activation of the ring. wikipedia.orgbyjus.com To achieve mono-substitution, the reactivity of the amino group is often tempered by converting it to an amide (e.g., an acetanilide) prior to halogenation. The acetyl group can be removed later via hydrolysis. wikipedia.org

Nitration: Direct nitration with a mixture of nitric acid and sulfuric acid can be complicated. The strongly acidic conditions protonate the amino group to form an anilinium ion, which is a meta-directing deactivator. byjus.com This leads to a mixture of ortho, para, and meta-substituted products. byjus.com Protection of the amino group as an amide is again the standard strategy to ensure selective para-nitration.

Sulfonation: Reaction with sulfuric acid at high temperatures yields the p-aminobenzenesulfonic acid derivative (sulfanilic acid). wikipedia.orgbyjus.com

The bulky 2-cyclobutylethyl group at the para position will sterically hinder the adjacent ortho positions to some extent, potentially influencing the ortho/para product ratio in favor of the less hindered ortho position (relative to the amino group). However, substitution at the position para to the amino group is blocked. Thus, electrophilic attack will occur at the positions ortho to the amino group (positions 2 and 6).

| Reaction | Typical Reagents | Expected Major Product (on protected aniline) | Reference |

|---|---|---|---|

| Bromination | Br₂, Acetic Acid | 2-Bromo-4-(2-cyclobutylethyl)acetanilide | wikipedia.org |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-(2-cyclobutylethyl)acetanilide | byjus.com |

| Sulfonation | H₂SO₄, heat | 3-Amino-4-(2-cyclobutylethyl)benzenesulfonic acid | byjus.com |

| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid | 2-Acyl-4-(2-cyclobutylethyl)aniline | wikipedia.orgsigmaaldrich.cn |

C-H Functionalization of the Cyclobutylethyl Moiety

A modern and powerful strategy for derivatization is the direct functionalization of otherwise inert C–H bonds. nih.gov For this compound, the cyclobutylethyl moiety presents multiple sites for such reactions. Research on arylcyclobutanes has demonstrated that rhodium(II) catalysts can achieve highly regio- and stereoselective C–H functionalization through intermolecular carbene insertion reactions. nih.gov

The site of functionalization on the cyclobutane ring can be controlled simply by the choice of the rhodium catalyst. nih.gov This catalyst-controlled regiodivergence allows for selective access to different isomers from the same starting material. nih.gov

Functionalization at C1 (Benzylic Position): Using a sterically uncrowded rhodium catalyst, such as Rh₂(S-TCPTAD)₄, functionalization occurs selectively at the tertiary benzylic C–H bond (C1) of the cyclobutane ring. This position is electronically favored for the reaction. nih.gov

Functionalization at C3: In contrast, a sterically demanding rhodium catalyst, like Rh₂(S-2-Cl-5-BrTPCP)₄, directs the reaction to the sterically most accessible secondary C–H bonds at the C3 position of the cyclobutane ring. nih.gov

These methods provide access to chiral 1,1-disubstituted and cis-1,3-disubstituted cyclobutanes, which are valuable scaffolds in medicinal chemistry. nih.govnih.gov The reactions are typically carried out in a solvent like anhydrous dichloromethane (B109758) with a diazo compound as the carbene precursor. nih.gov This approach represents a significant advance over traditional methods, enabling the rapid generation of molecular complexity from a simple arylcyclobutane substrate. nih.govacs.org Rhodium-catalyzed processes have also been developed for the diamination of arylcyclobutanes, further expanding the toolkit for functionalizing this moiety. nih.gov

| Target Site | Catalyst Type | Example Catalyst | Rationale for Selectivity | Reference |

|---|---|---|---|---|

| C1 (Benzylic) | Sterically Uncrowded | Rh₂(S-TCPTAD)₄ | Reaction at the electronically preferred tertiary C-H bond. | nih.gov |

| C3 | Sterically Demanding | Rh₂(S-2-Cl-5-BrTPCP)₄ | Reaction at the most sterically accessible secondary C-H bond. | nih.gov |

Reaction Mechanisms and Kinetics Pertaining to 4 2 Cyclobutylethyl Aniline

Rearrangement Reaction Studies

The Bamberger rearrangement is the acid-catalyzed rearrangement of N-phenylhydroxylamines to p-aminophenols. beilstein-journals.orgthieme-connect.dedoaj.org The mechanism is thought to involve the formation of a nitrenium ion intermediate. beilstein-journals.orgimrpress.com

While there is no specific literature on Bamberger rearrangement analogs for 4-(2-Cyclobutylethyl)aniline, we can extrapolate the general mechanism. If N-(4-(2-Cyclobutylethyl)phenyl)hydroxylamine were subjected to acidic conditions, it would likely undergo a Bamberger-type rearrangement.

The proposed mechanism would be:

Protonation of the hydroxylamine (B1172632) on the oxygen atom.

Loss of a water molecule to form a nitrenium ion.

Nucleophilic attack of water at the para position of the aromatic ring.

Rearomatization to yield the corresponding aminophenol.

However, since the para position is blocked by the 2-cyclobutylethyl group, the nucleophile would be expected to attack at the ortho position, leading to the formation of 2-amino-5-(2-cyclobutylethyl)phenol. The presence of halide ions in the reaction medium could lead to the formation of haloanilines by trapping the nitrenium ion. grafiati.com

Intermediates in Catalytic Cycles

Nitrenium ions (R₂N⁺) are highly reactive intermediates that have been implicated in various organic reactions, including the Bamberger rearrangement and certain catalytic C-H amination reactions. beilstein-journals.orgimrpress.comacs.org

In the context of catalytic cycles involving aniline (B41778) derivatives, dirhodium catalysts have been shown to facilitate C-H amination reactions that may proceed through a nitrenium ion-like intermediate. kyoto-u.ac.jpkyoto-u.ac.jp These reactions often involve the formation of a metal-nitrenoid species, which can then undergo C-H insertion.

For a substrate like this compound, a dirhodium-catalyzed C-H amination could potentially lead to the formation of new C-N bonds. The regioselectivity of such a reaction would depend on the specific catalyst and reaction conditions. It has been noted that in some dirhodium-catalyzed C(sp²)-H aminations, a nitrenium ion generated in an acidic medium is considered a key intermediate for electrophilic aromatic amination. kyoto-u.ac.jp

Computational Chemistry and Theoretical Studies of 4 2 Cyclobutylethyl Aniline

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its reactivity and physical properties. Theoretical calculations can map out electron density, identify orbitals involved in chemical reactions, and predict spectroscopic characteristics.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. imperial.ac.uk It is a workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.

For 4-(2-Cyclobutylethyl)aniline, DFT calculations would be employed to determine a variety of properties. The process would begin by optimizing the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, key electronic descriptors can be calculated. Studies on similar aniline (B41778) derivatives often use DFT to understand how substituents influence the molecule's properties. beilstein-journals.orgresearchgate.net

Key DFT-Calculable Properties for this compound:

Optimized Geometry: Provides bond lengths, bond angles, and dihedral angles for the most stable conformation.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of molecular stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, this would highlight the reactive sites, such as the lone pair on the nitrogen atom of the aniline group.

A typical data table generated from DFT calculations on this compound would resemble the following, though specific values are not available in the literature.

Table 1: Illustrative DFT-Calculated Properties (Note: The following values are hypothetical and for illustrative purposes only.)

| Parameter | Predicted Value | Unit |

| HOMO Energy | -5.25 | eV |

| LUMO Energy | -0.15 | eV |

| HOMO-LUMO Gap | 5.10 | eV |

| Dipole Moment | 1.60 | Debye |

| Ionization Potential | 5.25 | eV |

| Electron Affinity | 0.15 | eV |

Beyond DFT, other computational methods could be applied to study this compound.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without the use of experimental data for parameterization. They can be more computationally demanding than DFT but are valuable for benchmarking and for systems where DFT may not be as accurate. For aniline derivatives, they have been used to calculate properties like inversion barriers of the amino group.

Semi-Empirical Methods: These methods (e.g., AM1, PM3) use parameters derived from experimental data to simplify calculations. They are much faster than DFT or ab initio methods, making them suitable for very large molecules or for preliminary, high-throughput calculations, though with a trade-off in accuracy.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. chemmethod.com An MD simulation of this compound would provide a dynamic picture of its behavior, revealing conformational flexibility and how it interacts with its environment.

To perform an MD simulation, a force field (a set of parameters describing the potential energy of the system) is assigned to the molecule. The simulation then solves Newton's equations of motion for the system, yielding a trajectory of atomic positions and velocities.

Potential Applications of MD Simulations for this compound:

Conformational Analysis: To explore the different shapes the cyclobutylethyl chain and the aniline group can adopt at a given temperature.

Solvation Studies: By simulating the molecule in a box of solvent (e.g., water or an organic solvent), one could study its solvation shell, calculate the free energy of solvation, and understand its solubility characteristics.

Interaction with Biological Macromolecules: If this compound were being studied as a potential ligand for a protein, MD simulations could be used to model the protein-ligand complex. This would reveal the stability of the binding pose, key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the dynamics of the complex over time. chemmethod.com Research on other aniline derivatives has used MD simulations to confirm the stability of their binding to enzyme active sites. chemmethod.com

Virtual Screening and Lead Compound Identification (as a molecular fragment)

In drug discovery, a "fragment" is a small molecule that can bind weakly to a biological target. frontiersin.org The this compound structure could be considered a molecular fragment or a scaffold for building larger, more potent molecules.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein. vjs.ac.vn If a researcher hypothesized that the this compound moiety is important for binding to a particular target, they could use it in several ways:

Fragment-Based Screening: A library of fragments could be computationally "docked" into the binding site of a target protein. If fragments similar in structure to this compound show favorable binding scores, it would suggest that this chemical motif is a good starting point for designing more complex inhibitors. frontiersin.orgcresset-group.com

Scaffold Hopping/Fragment Replacement: If an existing drug molecule contains an aniline group, computational tools can search for fragments that could replace it to improve properties like potency or reduce toxicity. cresset-group.com The this compound structure could be evaluated as a potential replacement for a simpler aniline or other aromatic ring system in a known ligand. The goal is to find a bioisostere that maintains or improves the desired biological activity while offering other advantages. cresset-group.com

Applications of 4 2 Cyclobutylethyl Aniline As a Versatile Building Block

Precursor in the Synthesis of Complex Organic Molecules

The aniline (B41778) moiety is a fundamental component in the synthesis of numerous complex organic structures. The presence of the 4-(2-Cyclobutylethyl) substituent can influence the electronic and steric properties of the aniline, thereby affecting its reactivity and the characteristics of the final products.

Aniline and its derivatives are key precursors in the synthesis of a wide range of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and functional materials. researchgate.net

Quinoxalines:

Quinoxalines, also known as benzopyrazines, can be synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov While direct synthesis from 4-(2-Cyclobutylethyl)aniline is not the primary route, this aniline derivative could be a precursor to a substituted o-phenylenediamine. For instance, nitration of this compound followed by reduction would yield the corresponding o-phenylenediamine. This intermediate could then be reacted with various 1,2-dicarbonyl compounds to produce quinoxalines bearing the 4-(2-Cyclobutylethyl) moiety. The general reaction scheme is presented below:

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

| Substituted o-phenylenediamine | 1,2-dicarbonyl compound | Quinoxaline (B1680401) | Typically involves condensation in a suitable solvent, sometimes with a catalyst. nih.govorganic-chemistry.org |

The synthesis of quinoxaline derivatives often involves refluxing the reactants in a solvent like ethanol (B145695) or using a catalyst to facilitate the reaction. nih.gov

Quinolines:

Several synthetic strategies for quinolines utilize aniline derivatives. For example, the Doebner-von Miller reaction, the Combes quinoline (B57606) synthesis, and the Friedländer synthesis are well-established methods. In the context of this compound, it could potentially be used in reactions like the three-component synthesis of quinoline-4-carboxylic acids, where an aniline, an aldehyde, and pyruvic acid react to form the quinoline core. nih.gov Another approach involves the electrophilic cyclization of N-(2-alkynyl)anilines, which can be prepared from the parent aniline. nih.gov The reaction conditions for these syntheses can vary widely, from refluxing in ethanol to using catalysts like acids or transition metals. mdpi.comorganic-chemistry.orgchemrevlett.com

A general representation of a three-component reaction for quinoline synthesis is as follows:

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

| Aniline derivative | Aldehyde | Activated alkyne or ketone | Substituted quinoline |

The specific reaction conditions and the nature of the reactants would determine the final structure and yield of the quinoline derivative.

Triarylmethane dyes are a class of intensely colored compounds with various applications. The synthesis of these dyes often involves the reaction of an N,N-dialkylaniline with an aromatic aldehyde or a similar precursor. A well-known method is the Baeyer condensation, which involves the reaction of an N-substituted aniline with an aromatic aldehyde in the presence of an acid catalyst. sioc-journal.cn

In a hypothetical scenario, this compound could be N-alkylated and then reacted with an aromatic aldehyde to produce a triarylmethane dye. The bulky cyclobutylethyl group might influence the solubility and color of the resulting dye. Another synthetic route involves the preparation of a Grignard reagent from a halo-substituted aniline derivative, which then reacts with a carbonyl compound like diethyl carbonate or an ester of an aromatic acid. researchgate.netresearchgate.net For example, a Grignard reagent could be formed from a brominated derivative of 4-(2-Cyclobutylethyl)-N,N-dimethylaniline and then reacted to form the triarylmethane structure. researchgate.net The final step in the synthesis of these dyes is typically an oxidation of the leuco base to the colored form. sci-hub.st

A general scheme for the synthesis of triarylmethane dyes is:

| Reactant 1 | Reactant 2 | Product Type | Key Step |

| N,N-disubstituted aniline | Aromatic aldehyde | Leuco base of triarylmethane dye | Acid-catalyzed condensation |

| Leuco base | Oxidizing agent | Triarylmethane dye | Oxidation |

Role in Ligand Design and Coordination Chemistry

The nitrogen atom of the aniline group in this compound can be readily functionalized to create ligands for coordination with metal ions.

Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. They are commonly formed by the condensation of a primary amine with an aldehyde or ketone. nanobioletters.com this compound can serve as the primary amine component in the synthesis of Schiff base ligands.

The general synthesis of a Schiff base from an aniline derivative is as follows:

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

| This compound | Aldehyde or Ketone | Schiff Base Ligand | Refluxing in a suitable solvent, often with a catalytic amount of acid. nanobioletters.comresearchgate.netekb.eg |

The reaction is typically carried out by refluxing equimolar amounts of the aniline and the carbonyl compound in a solvent like ethanol. researchgate.netmdpi.com The resulting Schiff base ligand would feature the 4-(2-Cyclobutylethyl)phenyl group attached to the imine nitrogen. The electronic and steric properties of this group could influence the coordination behavior of the ligand.

Schiff base ligands are excellent chelating agents and can form stable complexes with a variety of metal ions. bohrium.comresearchgate.netresearchgate.netmdpi.com A Schiff base derived from this compound could coordinate with metal ions through the imine nitrogen and another donor atom present in the aldehyde or ketone precursor (e.g., a hydroxyl group in salicylaldehyde).

The formation of a metal complex generally involves reacting the Schiff base ligand with a metal salt in a suitable solvent. nanobioletters.comekb.eg The stoichiometry of the resulting complex (ligand-to-metal ratio) and its geometry (e.g., tetrahedral, square planar, octahedral) would depend on the metal ion, the structure of the ligand, and the reaction conditions.

| Reactant 1 | Reactant 2 | Product Type |

| Schiff base of this compound | Metal salt (e.g., chloride, acetate) | Metal Complex |

The presence of the cyclobutylethyl group might affect the solubility and crystal packing of the metal complexes, and potentially their catalytic or biological activities.

Integration into Polymer Chemistry

Aniline is a well-known monomer for the synthesis of polyaniline (PANI), a conducting polymer with numerous applications. nih.gov The polymerization of aniline is typically carried out through chemical or electrochemical oxidation. researchgate.netresearchgate.net The properties of the resulting polymer can be tuned by introducing substituents on the aniline ring. rsc.orgnih.gov

Theoretically, this compound could be polymerized to form a substituted polyaniline. The polymerization would likely proceed through a similar oxidative mechanism to that of aniline, involving the formation of radical cations. researchgate.net The bulky and non-polar cyclobutylethyl substituent would be expected to influence the properties of the resulting polymer in several ways:

Solubility: The presence of the alkyl substituent could increase the solubility of the polymer in common organic solvents, which is often a challenge with unsubstituted polyaniline. rsc.org

Morphology: The substituent could affect the packing of the polymer chains, leading to different morphologies compared to unsubstituted PANI. rsc.org

Conductivity: The steric hindrance from the cyclobutylethyl group might disrupt the planarity of the polymer backbone, potentially leading to a decrease in electrical conductivity compared to PANI.

The synthesis of poly(this compound) would likely involve the oxidative polymerization of the monomer using an oxidizing agent like ammonium (B1175870) persulfate in an acidic medium. semanticscholar.org

Synthesis of Substituted Polyanilines and Conducting Polymers

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. inoe.roresearchgate.netnih.gov The properties of PANI can be significantly modified by introducing substituents onto the aniline ring. rsc.orgscielo.bruc.pt The synthesis of PANI and its derivatives is typically achieved through the oxidative polymerization of the corresponding aniline monomers. researchgate.netiarjset.comresearchgate.net

The polymerization of this compound would likely proceed via standard chemical or electrochemical oxidative methods. In chemical polymerization, an oxidant such as ammonium peroxydisulfate (B1198043) (APS) or ferric chloride is used in an acidic medium to initiate the reaction. inoe.ronih.govchalcogen.ro The process involves the oxidation of the aniline monomer to form radical cations, which then couple to form dimers, oligomers, and eventually the final polymer chain. iarjset.com The presence of an acid is crucial to protonate the polymer, rendering it conductive (the emeraldine (B8112657) salt form). nih.govnih.gov

The incorporation of the 4-(2-cyclobutylethyl) substituent is expected to influence the resulting polymer's properties in several ways:

Solubility: One of the major challenges with PANI is its poor solubility in common organic solvents, which complicates processing. rsc.orgresearchgate.net The bulky and nonpolar cyclobutylethyl group would likely enhance the solubility of the resulting polymer, allowing for easier film casting and characterization.

Morphology: The substituent can alter the packing of polymer chains, thereby influencing the material's morphology. rsc.org Studies on other ortho-substituted anilines have shown that changing the substituent can alter the polymer's structure from heterogeneous and hierarchical to more uniform and spherical. rsc.org

Conductivity: Steric hindrance from bulky substituents can sometimes impede the polymerization process or disrupt the π-conjugation along the polymer backbone, potentially leading to lower electrical conductivity compared to unsubstituted PANI. scielo.bruc.pt However, improved processability might allow for the formation of more uniform films, which could partially compensate for this effect.

Electrochemical polymerization is another viable route, where the monomer is oxidized by applying an electrical potential to an electrode submerged in a monomer-containing electrolyte solution. nih.govuc.pt This method offers excellent control over film thickness and morphology. For a substituted aniline like this compound, electropolymerization could be used to grow thin, functional films directly onto conductive substrates for applications in sensors or electrochromic devices. uc.ptiarjset.com

Table 1: Comparison of Polyaniline Synthesis Methods

| Method | Typical Oxidant/Initiator | Key Advantages | Potential Impact of 4-(2-Cyclobutylethyl) Substituent |

| Chemical Oxidative Polymerization | Ammonium Peroxodisulfate (APS), Ferric Chloride (FeCl₃) | Scalable, simple setup, bulk material production. nih.govchalcogen.ro | Enhanced solubility in organic solvents, potentially lower conductivity due to steric effects. rsc.orgscielo.br |

| Electrochemical Polymerization | Applied Potential | Excellent control over film thickness and morphology, direct device fabrication. nih.govuc.pt | Formation of uniform, soluble films on electrodes; steric hindrance may require higher oxidation potential. uc.pt |

| Enzymatic Polymerization | Peroxidase enzymes (e.g., Horseradish Peroxidase) | Environmentally mild conditions, potential for specific polymer structures. iarjset.com | Biocompatibility of the synthesis process, though enzyme activity might be affected by the bulky substituent. |

Development of Conjugated Microporous Polymers

Conjugated microporous polymers (CMPs) are a class of porous organic materials characterized by extended π-conjugation and permanent microporosity. researchgate.netwikipedia.orgnih.gov Unlike crystalline materials such as metal-organic frameworks (MOFs), CMPs are typically amorphous. wikipedia.org Their high surface area, tunable pore sizes, and inherent functionality make them attractive for applications in gas storage, catalysis, and sensing. researchgate.netacs.orgnih.gov

CMPs are constructed from rigid building blocks linked by reactions that maintain or extend π-conjugation, such as Sonogashira, Suzuki, or Buchwald-Hartwig cross-coupling reactions. wikipedia.orgrsc.org In this context, this compound can serve as a functional monomer. For instance, after conversion to a di- or tri-halogenated derivative (e.g., 2,5-dibromo-4-(2-cyclobutylethyl)aniline), it could be used as a building block in various polymerization reactions.

Buchwald-Hartwig Coupling: This C-N cross-coupling reaction is a powerful tool for synthesizing polyaniline-based CMPs. acs.orgrsc.org A di- or tri-halo derivative of this compound could be co-polymerized with other multi-amine linkers. The cyclobutylethyl group would act as a "strut," preventing efficient π-stacking and helping to create permanent void space, or porosity, within the 3D network. This approach has been used to create CMPs with high surface areas and functionality for applications like heavy metal adsorption. acs.orgrsc.orgrsc.org

The properties of the resulting CMP would be directly influenced by the geometry and nature of the this compound-derived monomer. The size and shape of the cyclobutylethyl group would affect the polymer's pore size distribution and Brunauer-Emmett-Teller (BET) surface area. Research on similar systems shows that tuning the monomer's structure allows for precise control over these properties. sci-hub.se

Table 2: Potential Role of this compound in CMP Synthesis

| Coupling Reaction | Required Functionalization | Role of the Monomer | Expected Impact on CMP Properties |

| Buchwald-Hartwig | Halogenation (e.g., -Br, -I) | Cross-linker or building block with amine functionality. rsc.org | Creates a 3D polyaniline network; the cyclobutylethyl group enhances porosity by disrupting chain packing. acs.org |

| Sonogashira | Halogenation and/or terminal alkynes | Rigid linker to connect aromatic hubs. wikipedia.org | Forms a robust framework with alkyne linkages; the substituent helps generate microporosity. wikipedia.org |

| Suzuki | Halogenation and boronic acid/ester groups | Aryl-aryl coupling component. wikipedia.org | Builds an all-carbon conjugated backbone; the side group influences inter-chain spacing and surface area. |

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. rsc.orgwiley-vch.de These interactions, including hydrogen bonding, π-π stacking, and hydrophobic effects, govern processes like molecular recognition and self-assembly. wiley-vch.denih.gov

Design of Molecular Recognition Systems

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule. nih.govcityu.edu.hk The design of synthetic receptors for specific guests is a major goal in supramolecular chemistry, with applications in sensing and catalysis. rsc.orgcsic.es

The this compound molecule possesses distinct features that could be exploited in molecular recognition:

The Aniline Headgroup: The -NH₂ group is a hydrogen bond donor and can be protonated to -NH₃⁺, which is a stronger hydrogen bond donor. This allows it to interact with electron-rich species, anions, or the oxygen atoms of crown ethers. mdpi.com In more complex host systems, such as calixarenes decorated with aniline groups, the nitrogen atoms can act as a binding site for guest molecules through hydrogen bonding or coordination with metal ions. nih.gov

The Aromatic Ring: The phenyl ring can participate in π-π stacking interactions with other aromatic systems and cation-π interactions with positively charged guests.

The Cyclobutylethyl Tail: This bulky, hydrophobic group can engage in van der Waals and hydrophobic interactions, providing a driving force for binding within a nonpolar cavity or in aqueous media.

A system incorporating this compound could be designed to recognize guests that have complementary functionalities, such as carboxylic acids or phosphates, which can form strong hydrogen bonds with the aniline/anilinium group. Quantum chemical calculations on similar systems have shown that substituted anilines can form stable two-point hydrogen bonds with crown ether hosts. mdpi.com

Self-Assembly into Supramolecular Architectures and Polymers

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. researchgate.netmdpi.com When monomers are designed to interact in a directional and reversible manner, they can form one-dimensional chains known as supramolecular polymers. wiley-vch.denih.gov

Amphiphilic molecules, which have both hydrophilic and hydrophobic parts, are classic building blocks for self-assembly in solution. sioc-journal.cn this compound can be considered a simple amphiphile, with the polar aniline "head" and the nonpolar cyclobutylethyl "tail." In polar solvents like water, these molecules could potentially self-assemble to minimize the unfavorable contact between the hydrophobic tails and the solvent. This could lead to the formation of micelles or other aggregates.

Furthermore, the aniline group's ability to form hydrogen bonds could lead to more ordered, directional assemblies. For example, in nonpolar solvents, intermolecular hydrogen bonds between the aniline groups could drive the formation of linear or cyclic aggregates. The specific geometry of the cyclobutylethyl group would influence the packing of these aggregates, potentially leading to the formation of unique supramolecular architectures like fibers, ribbons, or bundles. aps.org The study of self-assembly in similar systems, such as carotenoid-flavonoid conjugates, shows that the nature of the solvent and the structure of the molecule play a critical role in determining the final aggregated structure. mdpi.com

Advanced Analytical Techniques for the Characterization and Study of 4 2 Cyclobutylethyl Aniline

Spectroscopic Elucidation Methods

Spectroscopic techniques are indispensable for deducing the molecular architecture of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these methods reveal detailed information about the connectivity of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to map out the carbon-hydrogen framework.

¹H NMR: In the proton NMR spectrum of 4-(2-Cyclobutylethyl)aniline, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the aniline (B41778) ring typically appear as two doublets in the downfield region (δ 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. chemistrysteps.com The protons of the amino (-NH₂) group would likely produce a broad singlet, the chemical shift of which can be variable (typically δ 3.5-4.5 ppm) and is sensitive to solvent and concentration. rsc.orgresearchgate.net The aliphatic protons of the cyclobutylethyl side chain would resonate in the upfield region (δ 1.5-2.8 ppm). chemistrysteps.com The methylene (B1212753) (-CH₂-) protons adjacent to the aromatic ring would appear as a triplet, while the other methylene and methine protons of the cyclobutylethyl group would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the aromatic carbons would show signals in the δ 110-150 ppm range. researchgate.nethmdb.cachemicalbook.com The carbon atom bonded to the nitrogen (C-N) is expected to be the most downfield among the aromatic carbons, followed by the carbon bearing the alkyl substituent. researchgate.net The remaining aromatic carbons would appear at higher fields. The aliphatic carbons of the cyclobutylethyl group would resonate in the upfield region, typically between δ 20-40 ppm. chemicalbook.com

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic C-H (ortho to -NH₂) | 6.6-6.8 (d) | 114-116 |

| Aromatic C-H (ortho to alkyl) | 6.9-7.1 (d) | 128-130 |

| Ar-C -NH₂ | - | 145-148 |

| Ar-C -CH₂ | - | 130-135 |

| -NH₂ | 3.5-4.5 (s, broad) | - |

| Ar-CH₂- | 2.5-2.7 (t) | 35-38 |

| -CH₂-CH(Cyclobutyl) | 1.6-1.8 (q) | 37-40 |

| Cyclobutyl CH | 1.9-2.2 (m) | 30-35 |

Note: Predicted values are based on data for aniline and related alkyl-substituted derivatives. chemistrysteps.comresearchgate.nethmdb.cachemicalbook.comchemicalbook.comrsc.org s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, identifies the functional groups within a molecule by measuring the vibrations of its chemical bonds. gatewayanalytical.comamericanpharmaceuticalreview.com

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the aromatic ring are found just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclobutylethyl group appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually result in several bands in the 1500-1620 cm⁻¹ region. A strong C-N stretching band is expected around 1250-1350 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. gatewayanalytical.com It is particularly sensitive to non-polar bonds. gatewayanalytical.com The aromatic ring vibrations, especially the ring breathing mode around 1000 cm⁻¹, would likely give a strong signal. researchgate.net The symmetric C=C stretching modes of the benzene ring around 1600 cm⁻¹ are also typically strong in Raman spectra. researchgate.netscirp.org

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amine) | 3300-3500 (two bands) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-2960 | Strong |

| Aromatic C=C Stretch | 1500-1620 | Strong |

| N-H Bend (Amine) | 1590-1650 | Medium |

| C-N Stretch | 1250-1350 | Medium |

Note: Frequencies are based on characteristic values for substituted anilines and alkylbenzenes. researchgate.netresearchgate.netscirp.orgnih.govnih.gov

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems. upi.edu Aniline itself exhibits two main absorption bands due to π→π* transitions of the benzene ring. researchgate.netresearchgate.net The primary band appears around 230-240 nm, and a secondary, less intense band (the B-band) appears around 280-290 nm. researchgate.netspcmc.ac.in The presence of an alkyl group on the ring, such as the 2-cyclobutylethyl group, acts as an auxochrome. This typically causes a small bathochromic (red shift) and hyperchromic (increased intensity) effect on the absorption bands compared to unsubstituted aniline. units.it

Predicted UV-Vis Absorption Maxima for this compound (in a non-polar solvent)

| Transition | Predicted λₘₐₓ (nm) |

|---|---|

| Primary π→π* | ~235-245 |

Note: Predicted values are based on data for aniline and alkyl-substituted anilines. researchgate.netspcmc.ac.inunits.itresearchgate.net

Mass Spectrometry for Structural Confirmation and Purity Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nist.gov It is used to confirm the molecular weight of a compound and to obtain structural information from its fragmentation patterns. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), it becomes a highly sensitive and selective method for analysis and purity assessment. etamu.edu

GC-MS combines the separation capabilities of GC with the detection power of MS. etamu.edu Volatile compounds are separated in the GC column based on their boiling points and interaction with the stationary phase before being ionized and detected by the mass spectrometer. etamu.edu

For this compound, GC-MS analysis would provide both its retention time, a characteristic property under specific chromatographic conditions, and its mass spectrum. epa.gov In electron ionization (EI) mode, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (175.28 g/mol ). The spectrum would also display a series of fragment ions. Due to the nitrogen rule, a molecule with one nitrogen atom will have an odd nominal molecular weight. libretexts.org Key fragmentation pathways would likely include:

Benzylic cleavage: Cleavage of the C-C bond between the ethyl group and the cyclobutyl group is highly probable, leading to a stable benzylic-type cation.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the aromatic ring can occur. libretexts.orgmiamioh.edu

Cyclobutyl fragmentation: The cyclobutyl ring can undergo ring-opening and subsequent fragmentation.

Predicted Key Fragments in the EI-MS of this compound

| m/z Value | Possible Fragment Identity |

|---|---|

| 175 | Molecular Ion [M]⁺ |

| 120 | [M - C₄H₇]⁺ (Loss of cyclobutyl radical via benzylic cleavage) |

| 106 | [M - C₅H₉]⁺ (Loss of ethylcyclobutane (B8812579) radical via α-cleavage) |

Note: Fragmentation is predicted based on general principles of mass spectrometry for alkyl anilines. libretexts.orgmiamioh.edunih.govresearchgate.net

HPLC-MS is the method of choice for analyzing compounds that are non-volatile or thermally unstable, making it highly suitable for many aniline derivatives. mpi-bremen.denih.gov The compound is first separated on an HPLC column, often a reversed-phase column (like C18), using a buffered mobile phase. nih.govhplc.eu

Following separation, the analyte is ionized, typically using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ub.edu In positive ion mode ESI, this compound would be detected as the protonated molecule, [M+H]⁺, at an m/z value corresponding to its molecular weight plus the mass of a proton (176.29). mpi-bremen.de This technique provides an accurate molecular weight determination with minimal fragmentation. nih.gov For further structural confirmation, tandem mass spectrometry (MS/MS) can be performed. In MS/MS, the [M+H]⁺ ion is selected and fragmented to produce a characteristic pattern of daughter ions, enhancing the certainty of identification. nih.govub.edu

Typical HPLC-MS Parameters for this compound Analysis

| Parameter | Typical Condition |

|---|---|

| HPLC Column | Reversed-Phase (e.g., C18, Phenyl-Hexyl) |

| Mobile Phase | Gradient of Acetonitrile (B52724)/Methanol (B129727) and Water with buffer (e.g., Formic Acid) hplc.eu |

| Ionization Mode | ESI or APCI, Positive Ion Mode |

| Primary Ion Detected | [M+H]⁺ (m/z ≈ 176.3) |

Note: Conditions are based on general methods for the analysis of aromatic amines. nih.govub.edulcms.czd-nb.infodocuchem.com

Chromatographic Separation and Quantification

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound in various matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer robust methods for its analysis, each with specific advantages depending on the sample complexity and analytical goals.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a premier technique for the analysis of aniline derivatives due to its versatility and the fact that derivatization is often not required. h-brs.de For this compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach, leveraging the compound's hydrophobicity imparted by the cyclobutylethyl group for separation on a non-polar stationary phase.

Research Findings: The retention behavior of alkyl-substituted anilines in RP-HPLC is directly related to their hydrophobicity; a longer or bulkier alkyl chain results in a longer retention time. researchgate.netmdpi.com In a study analyzing a homologous series of p-substituted n-alkylanilines (from C0 to C12), retention times on a C18 column increased predictably with the increasing length of the alkyl chain when using a water-acetonitrile gradient. researchgate.net The cyclobutylethyl substituent at the para-position of the aniline ring significantly increases the compound's non-polar character, leading to strong retention on a C18 stationary phase.

Separation is typically achieved using a mobile phase consisting of acetonitrile or methanol and water, often with additives like formic acid or triethylamine (B128534) to ensure the analyte is in a consistent ionic state and to improve peak shape. nih.govnih.govmdpi.com Detection is commonly performed using a UV detector, with the wavelength set near the absorbance maximum of the aniline chromophore, typically in the range of 210-254 nm. researchgate.net

A typical HPLC method for the analysis of this compound would involve a C18 column and a gradient elution program. The gradient would start with a higher proportion of aqueous solvent and gradually increase the organic solvent (acetonitrile or methanol) percentage to elute the highly retained compound. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | rsc.org |

| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile | nih.gov |

| Gradient | 50% B to 95% B over 15 minutes | nih.gov |

| Flow Rate | 1.0 mL/min | researchgate.netrsc.org |

| Column Temperature | 30 °C | nih.gov |

| Detection | UV at 254 nm | researchgate.net |

| Injection Volume | 10 µL | |

| Expected Retention Time | Relatively high, dependent on exact gradient profile | researchgate.net |

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the definitive identification and quantification of this compound. While many polar anilines require a derivatization step to block the active amine group and improve chromatographic performance, the significant alkyl substituent in this compound may reduce this necessity depending on the column's characteristics. h-brs.deosti.gov

Research Findings: The analysis of alkyl anilines by GC has been well-documented. osti.govacs.org For long-chain primary alkyl amines, derivatization with reagents like trifluoroacetic anhydride (B1165640) (TFAA) is a common strategy to produce volatile and thermally stable derivatives with excellent chromatographic properties. h-brs.de This procedure is effective for trace analysis and yields derivatives that are highly responsive to electron capture detectors (ECD) or can be readily analyzed by GC-MS. h-brs.de

A typical GC analysis would be performed on a capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5 or DB-17ms. usgs.gov The temperature program would start at a lower temperature to trap the analyte at the head of the column, followed by a ramp to a higher temperature to ensure elution. The use of a mass spectrometer as a detector allows for positive identification based on the compound's unique mass spectrum and fragmentation pattern.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Fused Silica (B1680970) Capillary (e.g., 30 m x 0.25 mm, DB-5, 0.25 µm film thickness) | usgs.gov |

| Injector | Split/Splitless, 280 °C | h-brs.de |

| Carrier Gas | Helium, constant flow or pressure mode | h-brs.de |

| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 300 °C (hold 5 min) | asm.org |

| Detector | Mass Spectrometer (MS) | osti.govusgs.gov |

| Ionization Mode | Electron Impact (EI), 70 eV | usgs.gov |

| Scan Range | 50-500 amu | usgs.gov |

| Derivatization (optional) | With Trifluoroacetic Anhydride (TFAA) for trace analysis | h-brs.de |

Advanced Diffraction and Microscopic Techniques

Beyond chromatographic analysis, advanced techniques such as X-ray diffraction and electron microscopy provide deeper insights into the solid-state structure of this compound and the morphology of materials derived from it.

X-ray Diffraction (XRD) for Crystalline Structures

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a novel compound like this compound, obtaining a single crystal and performing XRD analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group. sci-hub.semdpi.com

Research Findings: While a specific crystal structure for this compound is not publicly available, extensive crystallographic studies have been conducted on other aniline derivatives. nih.govrsc.org For instance, the crystal structure of 2-bromo-4,6-dimethylaniline (B183183) has been determined, revealing a structure featuring hydrogen-bonded chains. nih.gov Similarly, studies on N-(4-n-alkoxybenzylidene)-4'-alkylanilines show complex packing and layered structures in their crystalline and liquid-crystalline phases. researchgate.net Aniline itself has been reported to crystallize in a monoclinic system with the space group P21/c. sci-hub.se These studies demonstrate that the substitution pattern on the aniline ring dictates the crystal packing and resulting solid-state architecture. An XRD analysis of this compound would be expected to reveal how the bulky, non-planar cyclobutylethyl group influences the molecular packing in the crystal lattice.

| Parameter | Hypothetical Value / System | Reference (Analogous Compounds) |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | sci-hub.senih.govresearchgate.net |

| Space Group | P21/c or P-1 | nih.govrsc.org |

| Unit Cell Dimensions | a, b, c, α, β, γ (To be determined) | nih.govrsc.org |

| Molecules per Unit Cell (Z) | 2 or 4 | researchgate.net |

| Key Interactions | N-H···N hydrogen bonds, π-π stacking | nih.gov |

Scanning Electron Microscopy (SEM) for Morphological Analysis of Derived Materials

Scanning Electron Microscopy (SEM) is an essential technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. For this compound, SEM would be particularly valuable for studying the morphology of polymers synthesized from this monomer. The incorporation of substituents on the aniline ring is known to significantly influence the morphology of the resulting polyaniline (PANI). rsc.orgresearchgate.net

Research Findings: The oxidative polymerization of aniline and its derivatives can lead to various polymer morphologies, including granular, fibrillar, globular, and hierarchical structures. researchgate.netrsc.orgmdpi.com Research on PANI derivatives with alkyl substituents has shown that the size and position of the substituent play a crucial role in directing the polymer's supramolecular structure. rsc.orgrsc.org For example, some ortho-substituted alkyl anilines form polymers with a distinct globular morphology, whereas others can form heterogeneous, hierarchical structures. researchgate.netrsc.org

It is hypothesized that the polymerization of this compound would yield a polyaniline derivative, poly(this compound). The bulky and conformationally constrained cyclobutylethyl group would likely disrupt the planarity and packing of the polymer chains, preventing the formation of highly ordered fibrillar structures typical of unsubstituted PANI. Instead, a more amorphous, possibly globular or porous, morphology would be expected. SEM analysis would be critical to confirm this hypothesis and characterize the particle size, shape, and surface texture of the synthesized polymer. This morphological information is vital for applications where surface area and porosity are important, such as in sensors or catalytic materials. rsc.orglettersonmaterials.com

| Morphological Feature | Expected Observation | Reference (PANI Derivatives) |

|---|---|---|

| Overall Structure | Amorphous, non-fibrillar | mdpi.com |

| Particle Shape | Globular or irregular aggregates | researchgate.netrsc.org |

| Surface Texture | Potentially porous or loose and rugged | mdpi.comlettersonmaterials.com |

| Influence of Substituent | The cyclobutylethyl group likely induces steric hindrance, leading to a less compact structure compared to unsubstituted PANI. | rsc.orgresearchgate.net |

Q & A

Q. What are the standard synthetic routes for 4-(2-Cyclobutylethyl)aniline, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Synthesis typically involves alkylation of 4-nitroaniline with 2-cyclobutylethyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ or NaH in DMF). Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine . Optimization includes solvent choice (polar aprotic solvents like DMF enhance nucleophilicity) and temperature control (60–80°C for 12–24 hours). Purity is confirmed via HPLC (≥95%) and NMR (e.g., δ 6.5–7.0 ppm for aromatic protons, δ 1.5–2.5 ppm for cyclobutyl protons).

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis using SHELXL resolves cyclobutyl conformation and bond angles.

- NMR Spectroscopy : ¹H/¹³C NMR distinguishes substituent positions (e.g., para-substitution confirmed by aromatic proton splitting patterns).

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 216.15).

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?

- Methodological Answer :

- Solubility : Soluble in DCM, THF, and DMSO; poorly soluble in water. Use DMSO for biological assays to avoid precipitation .

- Stability : Degrades under prolonged UV exposure; store in amber vials at –20°C.

- pKa : ~4.9 (amine group), influencing protonation in aqueous buffers .

Advanced Research Questions

Q. How does the cyclobutyl moiety influence electronic and steric interactions in catalytic applications?

- Methodological Answer : Cyclobutyl’s ring strain (≈110 kJ/mol) enhances electrophilicity at the ethyl linker, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). DFT calculations (B3LYP/6-31G*) show reduced LUMO energy (–1.8 eV) compared to unsubstituted aniline (–1.2 eV), increasing reactivity toward Pd catalysts . Steric effects are quantified via Tolman’s cone angle (cyclobutyl: ~120° vs. phenyl: ~145°), affecting catalyst turnover .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for metabolite interference (LC-MS/MS monitoring) .

- SAR Studies : Modify the cyclobutyl group (e.g., fluorination at C3) to isolate steric vs. electronic contributions. IC₅₀ discrepancies in kinase inhibition (e.g., Mer kinase: 0.5 μM vs. 2.1 μM) may arise from crystallographic vs. solution-phase binding .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Simulations (AutoDock Vina) : Use crystal structures of target proteins (e.g., PDB: 3LCS) to model binding poses. The cyclobutyl group occupies hydrophobic pockets (e.g., ΔG = –9.2 kcal/mol for c-Met kinase) .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.